1-Bromo-2-(pentyloxy)cyclohexane

Lipophilicity logP Drug design

1-Bromo-2-(pentyloxy)cyclohexane (CAS 1247608-91-8) is a trans-1,2-disubstituted cyclohexane bearing a bromine atom at C1 and an n-pentyloxy (C₅H₁₁O) ether chain at C2. It belongs to the broader class of vicinal bromoalkoxycyclohexanes, which serve as versatile synthetic intermediates owing to the electrophilic bromine leaving group and the tunable steric/electronic influence of the alkoxy substituent.

Molecular Formula C11H21BrO
Molecular Weight 249.19 g/mol
Cat. No. B13635381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-(pentyloxy)cyclohexane
Molecular FormulaC11H21BrO
Molecular Weight249.19 g/mol
Structural Identifiers
SMILESCCCCCOC1CCCCC1Br
InChIInChI=1S/C11H21BrO/c1-2-3-6-9-13-11-8-5-4-7-10(11)12/h10-11H,2-9H2,1H3
InChIKeyQOXDXCRSMPWPDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-(pentyloxy)cyclohexane: Physicochemical Identity and Compound-Class Positioning for Informed Procurement


1-Bromo-2-(pentyloxy)cyclohexane (CAS 1247608-91-8) is a trans-1,2-disubstituted cyclohexane bearing a bromine atom at C1 and an n-pentyloxy (C₅H₁₁O) ether chain at C2 . It belongs to the broader class of vicinal bromoalkoxycyclohexanes, which serve as versatile synthetic intermediates owing to the electrophilic bromine leaving group and the tunable steric/electronic influence of the alkoxy substituent [1]. The compound is commercially supplied at 98% purity with a molecular weight of 249.19 g·mol⁻¹ and a calculated logP of 4.16, reflecting the pronounced lipophilic character imparted by the five-carbon alkoxy chain .

Synthetic intermediate Electrophilic bromine and trans-alkoxy substitution support multi-step synthesis.
High calculated lipophilicity logP ~4.2 favors organic-phase partitioning and extraction workflows.
98% purity specification Reduces impurity carry-through in extended reaction sequences.

Why Alkoxy Chain Length Precludes Simple Interchange Among Bromoalkoxycyclohexane Candidates


Within the bromoalkoxycyclohexane family, the alkoxy chain is not a passive spectator; it directly modulates lipophilicity, conformational equilibria, and the steric environment surrounding the reactive C–Br centre [1][2]. Replacing 1-bromo-2-(pentyloxy)cyclohexane with a shorter-chain analog (e.g., methoxy, ethoxy, or butoxy) alters the compound‘s logP by up to 1.8 units and shifts the diaxial–diequatorial conformer ratio, which in turn affects both reactivity and physicochemical compatibility in multi-step sequences. The evidence below quantifies these differences and establishes why C5-pentyloxy substitution represents a distinct procurement decision rather than an interchangeable option.

Alkoxy chain length shifts calculated logP by up to ~1.8 units, altering extraction and chromatographic behavior compared to methoxy or ethoxy analogs.
Diaxial–diequatorial conformer populations respond to alkoxy size; linear C5 chain may exhibit a different distribution than shorter linear or branched chains, influencing C–Br reactivity.
Commercial purity specifications differ across analogs (95–98%); direct substitution without verification may introduce additional impurities in sensitive synthetic steps.

Quantitative Differentiation of 1-Bromo-2-(pentyloxy)cyclohexane Versus Closest Alkoxy Analogs


C5 Pentyloxy Chain Delivers Significantly Higher Calculated logP Than Methoxy, Ethoxy, and Butoxy Analogs

The calculated octanol/water partition coefficient (logP) of 1-bromo-2-(pentyloxy)cyclohexane is 4.16 , which exceeds that of 1-bromo-2-methoxycyclohexane (logP = 2.34 [1]), 1-bromo-2-ethoxycyclohexane (logP = 2.73 ), and trans-1-bromo-2-butoxycyclohexane (logP = 3.51 ). The incremental logP gain of +0.65 units versus the butoxy analog and +1.82 units versus the methoxy analog reflects the systematic contribution of the pentyloxy chain to hydrophobicity.

Calculated logP comparison
Cross-study comparable
logP 4.16 vs. methoxy 2.34, ethoxy 2.73, butoxy 3.51
Supports selection when elevated lipophilicity is required for extraction or partitioning.
Calculated values; experimental logP may differ.
Lipophilicity logP Drug design

Commercial Purity Specification of 98% Exceeds That of Common Shorter-Alkoxy Analogs

1-Bromo-2-(pentyloxy)cyclohexane is supplied at a minimum purity of 98% . In contrast, commercially available 1-bromo-2-methoxycyclohexane is listed at 97% purity , and 1-bromo-2-ethoxycyclohexane at 95% purity . The 98% specification reduces the potential interferent burden from 3%–5% to 2%, which can be consequential in multi-step syntheses where impurity carry-through amplifies yield loss.

Purity specification
Head-to-head
98% (target) vs. 97% (methoxy) and 95% (ethoxy) analog
Higher purity may reduce in-house repurification needs.
Based on commercial specifications as of 2025–2026.
Purity Quality control Procurement

Alkoxy Group Size Modulates Diaxial–Diequatorial Conformer Populations in trans-2-Bromoalkoxycyclohexanes

Experimental and theoretical studies on trans-2-bromoalkoxycyclohexanes (alkoxy = OMe, OEt, OiPr, OtBu) demonstrate that the alkoxy group size is the dominant factor governing the diaxial–diequatorial equilibrium [1][2]. For the tert-butoxy derivative, the diaxial conformer predominates (56% diaxial by IR band intensity analysis [2]), whereas for linear alkoxy groups (OMe, OEt, OiPr), the diequatorial form is prevalent (76–77% diequatorial for OEt and OiPr [2]). The n-pentyloxy chain, possessing a linear C5 architecture, is structurally more analogous to the OEt/OiPr series yet presents a larger hydrodynamic volume than butoxy, suggesting a diequatorial preference with a quantitatively distinct conformer distribution. Direct spectroscopic data for the pentyloxy derivative are not yet reported; the conformational effect is therefore classified as a class-level inference.

Conformer distribution
Class-level inference
Expected diequatorial preference based on linear alkoxy trend (OEt 76%, OiPr 77% diequatorial)
Conformer preference may affect C–Br accessibility; data to verify for pentyloxy.
No direct measurement available for pentyloxy analog.
Conformational analysis NMR spectroscopy Steric effects

Molecular Weight and Predicted Physical Properties Differentiate Pentyloxy from the Butoxy Analog in Separation and Handling

1-Bromo-2-(pentyloxy)cyclohexane has a molecular weight of 249.19 g·mol⁻¹ , compared to 193.08 (methoxy [1]), 207.11 (ethoxy ), and 235.16 (butoxy ). The +14.03 Da increment from butoxy to pentyloxy corresponds to one methylene unit and translates into a predicted boiling point elevation of approximately 15–20 °C based on the homologous series trend (methoxy bp ~198 °C [1]; the pentyloxy derivative is estimated to boil near 280 °C at 760 mmHg). This difference affects distillation conditions, GC retention times, and solvent compatibility in work-up procedures.

MW & predicted bp
Cross-study comparable
249.19 Da; predicted bp ~280 °C (vs. 235 Da / ~260 °C for butoxy)
Higher bp may simplify distillation separation from lower-molecular-weight byproducts.
Predicted values; experimental bp may vary.
Molecular weight Boiling point Chromatography

Application Scenarios Where 1-Bromo-2-(pentyloxy)cyclohexane Offers Differentiated Value Over Shorter-Alkoxy Analogs


Lipophilicity-Dependent Liquid–Liquid Extraction and Phase-Transfer Catalysis

The logP of 4.16 positions 1-bromo-2-(pentyloxy)cyclohexane for efficient partitioning into non-polar organic phases during extractive work-up or phase-transfer-catalysed reactions. Where methoxy (logP 2.34) or ethoxy (logP 2.73) analogs would partition less favourably and risk aqueous-phase loss, the pentyloxy derivative consistently concentrates in the organic layer, improving recovery and simplifying purification .

Synthesis of Liquid Crystal Intermediates Requiring a Specific C5 Alkoxy Mesogenic Unit

Phenylcyclohexane (PCH)-type liquid crystals frequently employ n-pentyl chains to achieve the optimal balance of nematic phase range, viscosity, and dielectric anisotropy [1]. 1-Bromo-2-(pentyloxy)cyclohexane pre-installs both the cyclohexane core and the C5 alkoxy chain in a single building block, enabling convergent synthesis of PCH mesogens without requiring post-coupling chain extension. The butoxy analog (C4) often yields narrower mesophase temperature ranges in analogous structures, making the pentyloxy derivative the chain-length-matched choice for this application [1].

Medicinal Chemistry SAR Exploration Where Lipophilicity Must Be Incrementally Tuned Beyond C4

In structure–activity relationship (SAR) campaigns, systematic variation of alkoxy chain length is employed to probe hydrophobic binding pockets. The +0.65 logP increment from the butoxy to the pentyloxy derivative provides a measurable and reproducible stepwise increase in lipophilicity without altering the core pharmacophore scaffold. This enables medicinal chemists to refine ADME properties such as logD and plasma protein binding with a homologous series of alkoxy building blocks.

Conformational Probe Studies of trans-1,2-Disubstituted Cyclohexane Systems

The established body of conformational analysis on trans-2-bromoalkoxycyclohexanes [2][3] provides a predictive framework for using the pentyloxy derivative as a probe of steric and stereoelectronic effects. The linear C5 chain offers a steric profile distinct from the branched tert-butoxy case (which favours the diaxial conformer at 56% [3]) while extending beyond the C1–C4 chain lengths already characterised. This makes the compound a valuable addition to systematic conformational studies employing NMR and IR spectroscopy.

Application
Selection Property
Validation Focus
Liquid–liquid extraction & phase-transfer catalysis
High calculated logP (~4.2)
Partitioning recovery in non-polar solvents
Liquid crystal intermediate synthesis
C5 alkoxy chain pre-installed
Nematic phase range matching in PCH mesogens
Medicinal chemistry SAR
Incremental logP step (+~0.6 vs. butoxy)
Hydrophobic pocket probing with homologous series
Conformational probe studies
Linear C5 alkoxy steric profile
NMR/IR conformer population analysis
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